molecular formula C16H8Cl4N4O4 B11486977 N,N'-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide

N,N'-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide

Cat. No.: B11486977
M. Wt: 462.1 g/mol
InChI Key: UDWFFOJRMQWRMM-UHFFFAOYSA-N
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Description

BIS[(3,4-DICHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS[(3,4-DICHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

BIS[(3,4-DICHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

BIS[(3,4-DICHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BIS[(3,4-DICHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BIS[(3,4-DICHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE include:

  • 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide
  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

Uniqueness

What sets BIS[(3,4-DICHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart from similar compounds is its unique chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H8Cl4N4O4

Molecular Weight

462.1 g/mol

IUPAC Name

3-N,4-N-bis(3,4-dichlorophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C16H8Cl4N4O4/c17-9-3-1-7(5-11(9)19)21-15(25)13-14(24(27)28-23-13)16(26)22-8-2-4-10(18)12(20)6-8/h1-6H,(H,21,25)(H,22,26)

InChI Key

UDWFFOJRMQWRMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NO[N+](=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-])Cl)Cl

Origin of Product

United States

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